9-Undecyn-1-ol

Lipase Biocatalysis Esterification Lipid Chemistry

9-Undecyn-1-ol (CAS 177961-61-4) is an organic compound classified as a long-chain ω-alkyn-1-ol, with the molecular formula C₁₁H₂₀O. It is characterized by an 11-carbon linear alkyl chain bearing a terminal hydroxyl group at the C-1 position and a carbon-carbon triple bond (alkyne) located between the C-9 and C-10 positions.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 177961-61-4
Cat. No. B061983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Undecyn-1-ol
CAS177961-61-4
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC#CCCCCCCCCO
InChIInChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3
InChIKeyYSDWKSIWEWYTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Undecyn-1-ol (CAS 177961-61-4): A Terminal Alkyne-Functionalized Fatty Alcohol for Click Chemistry and Advanced Synthesis


9-Undecyn-1-ol (CAS 177961-61-4) is an organic compound classified as a long-chain ω-alkyn-1-ol, with the molecular formula C₁₁H₂₀O . It is characterized by an 11-carbon linear alkyl chain bearing a terminal hydroxyl group at the C-1 position and a carbon-carbon triple bond (alkyne) located between the C-9 and C-10 positions . This bifunctional architecture, combining a hydrophobic hydrocarbon chain with a reactive terminal alkyne and a nucleophilic alcohol, makes it a valuable building block in organic synthesis, particularly for click chemistry applications . Its key physical properties include a boiling point of 92-93 °C at 0.03 mmHg, a density of 0.866 g/mL at 25 °C, a refractive index (n20/D) of 1.466, and a flash point exceeding 110 °C .

Why 9-Undecyn-1-ol Cannot Be Replaced by Other Alkyn-1-ol Isomers or Alken-1-ol Analogs


The specific position of the alkyne group along the C11 chain is a critical determinant of the compound's physicochemical and biochemical properties, making simple substitution with isomers like 10-undecyn-1-ol or analogs like 10-undecen-1-ol a significant risk to experimental outcomes. For example, in enzymatic esterification, the position of unsaturation influences lipase specificity and yields [1]. In the synthesis of macrocyclic phospholipids, the choice between 9-undecyn-1-ol and 10-undecyn-1-ol dictates the length and structure of the resulting hydrophobic spacer, which in turn affects the compound's ability to span lipid bilayers [2]. Furthermore, the terminal alkyne group in 9-undecyn-1-ol provides a distinct, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity that is absent in the corresponding alkene analogs . These differences highlight the necessity of sourcing the precise isomer to ensure reproducibility and achieve the desired application-specific performance.

Quantitative Evidence for Selecting 9-Undecyn-1-ol Over Competing Alkyn-1-ol Building Blocks


Enzymatic Esterification Yields of 9-Undecyn-1-ol vs. 10-Undecyn-1-ol with Pentanoic Acid

A study on lipase specificity demonstrated that the position of the acetylenic bond in a C11 alcohol chain significantly influences the efficiency of enzymatic esterification [1]. When esterified with pentanoic acid, 10-undecyn-1-ol (terminal alkyne) achieved high yields ranging from 78% to 97% using various lipases [1]. This contrasts with the performance of the structurally distinct 9-undecyn-1-ol, whose internal alkyne position may alter its interaction with the enzyme's active site, leading to different kinetic outcomes that must be validated empirically. Direct comparative data for 9-undecyn-1-ol in this exact assay are not available; this evidence highlights the need for independent verification and serves as a caution against direct substitution.

Lipase Biocatalysis Esterification Lipid Chemistry

Flash Point Safety Comparison: 9-Undecyn-1-ol vs. 1-Nonanol and 10-Undecen-1-ol

9-Undecyn-1-ol exhibits a flash point of >110 °C (closed cup), classifying it as a combustible liquid with lower flammability risk compared to lower molecular weight alcohols [1]. In comparison, a saturated analog like 1-nonanol (C9, no alkyne) has a reported flash point of 75 °C, while the terminal alkene analog 10-undecen-1-ol has a flash point of 93 °C [2][3]. This higher flash point for 9-undecyn-1-ol suggests enhanced thermal stability and may offer a wider safety margin during heating or exothermic reactions in industrial settings.

Chemical Safety Process Chemistry Hazard Assessment

Hydrophobicity and Solubility: 9-Undecyn-1-ol vs. Shorter-Chain Alkyn-1-ol Analogs

The extended C11 alkyl chain of 9-undecyn-1-ol imparts a significantly higher hydrophobicity compared to shorter-chain analogs. While direct experimental log P or water solubility values for 9-undecyn-1-ol are not widely reported, its structure allows for inference. The predicted acid dissociation constant (pKa) of 15.19±0.10 is consistent with its long-chain fatty alcohol nature . In contrast, a shorter chain analog like 2-nonyn-1-ol (C9) would be expected to have a lower log P and higher water solubility, which was demonstrated in a lipase study where 2-nonyn-1-ol showed drastically different reactivity compared to the long-chain 10-undecyn-1-ol [1].

Drug Delivery Material Science Lipophilicity

Structural Utility in Membrane-Spanning Architectures: 9- vs. 10-Undecyn-1-ol

The position of the alkyne group is critical in designing molecules that span lipid bilayers. In a study on synthetic macrocyclic phospholipids, 10-undecyn-1-ol (terminal alkyne) was utilized in a CuAAC reaction to create a hydrophobic chain of specific length (approx. 35 Å) to span a lipid bilayer [1]. If 9-undecyn-1-ol (internal alkyne) were substituted, the resulting spacer length and molecular geometry after cycloaddition would be different, altering the compound's ability to properly integrate into and span the membrane. The 87% yield obtained for the macrocycle closure using the 10-isomer provides a benchmark for the efficiency of this class of reaction, but the outcome with the 9-isomer would require separate optimization and characterization [1].

Membrane Biophysics Lipid Synthesis Macrocycle Chemistry

Optimal Application Scenarios for 9-Undecyn-1-ol Based on Its Differentiated Properties


Synthesis of Functionalized Lipids for Targeted Drug Delivery Systems

The long C11 hydrophobic chain of 9-undecyn-1-ol, combined with its internal alkyne functionality, makes it an excellent building block for constructing novel lipid-based drug delivery vehicles . As supported by evidence on hydrophobicity and structural utility, the compound's chain length is well-suited to promote membrane association and bilayer insertion. The internal alkyne allows for post-synthetic functionalization via click chemistry to attach targeting ligands, imaging agents, or PEG chains without disrupting the lipid's core hydrophobic region .

Precursor for Surface Modification and Functional Coatings

9-Undecyn-1-ol's bifunctional nature (hydroxyl head group and alkyne tail) makes it an ideal precursor for modifying surfaces . The hydroxyl group can be covalently tethered to silica, metal oxide, or polymer surfaces, while the exposed alkyne group remains available for subsequent click chemistry to introduce a wide range of functionalities (e.g., fluorophores, bioaffinity ligands, charged groups). This strategy is distinct from using alkene analogs, as the CuAAC reaction with alkynes is highly specific and bioorthogonal, enabling precise and efficient surface engineering .

Synthesis of Pheromone Analogs and Semiochemicals

Long-chain unsaturated alcohols are key components of many insect pheromone systems. The structure of 9-undecyn-1-ol makes it a valuable intermediate in the synthesis of C9 and C11 pheromone analogs. Its alkyne group can be selectively hydrogenated to either a cis- or trans-alkene, providing access to stereochemically defined pheromone components . Its distinct isomerism compared to 10-undecyn-1-ol offers synthetic routes to different regioisomers, which is critical for replicating the exact molecular structures required for bioactivity .

Lipase-Catalyzed Synthesis of Specialty Esters

Based on cross-study evidence on lipase specificity, 9-undecyn-1-ol can be employed as a substrate for the enzymatic synthesis of unique, long-chain esters . While the 10-isomer is known to produce high yields, the 9-isomer's different alkyne position offers a distinct steric and electronic environment that can be exploited to create a new library of acetylenic esters with potentially novel properties as lubricants, surfactants, or cosmetic ingredients. This application leverages the mild, environmentally friendly conditions of biocatalysis.

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